molecular formula C12H14N2O6 B8122692 2'-o-propargyluridine

2'-o-propargyluridine

Cat. No.: B8122692
M. Wt: 282.25 g/mol
InChI Key: SJIYVXTZWZSVLZ-QCNRFFRDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2’-O-Propargyl-uridine is a modified nucleoside analog where the hydroxyl group at the 2’ position of uridine is replaced with a propargyl group. This modification enhances the compound’s chemical reactivity, making it a valuable tool in various biochemical and molecular biology applications, particularly in the field of nucleic acid research .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the use of solid-phase synthesis, where the uridine is anchored to a solid support, and the propargyl group is introduced via a click chemistry reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) .

Industrial Production Methods: Industrial production of 2’-O-propargyl-uridine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and concentration of reagents to maximize the efficiency of the click chemistry reaction .

Chemical Reactions Analysis

Types of Reactions: 2’-O-Propargyl-uridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The primary mechanism of action of 2’-O-propargyl-uridine involves its incorporation into nucleic acids, where it can participate in click chemistry reactions to introduce various functional groups. This modification allows for the precise labeling and tracking of nucleic acids in biological systems. The propargyl group also enhances the compound’s reactivity, enabling it to form stable linkages with other molecules .

Comparison with Similar Compounds

Properties

IUPAC Name

1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O6/c1-2-5-19-10-9(17)7(6-15)20-11(10)14-4-3-8(16)13-12(14)18/h1,3-4,7,9-11,15,17H,5-6H2,(H,13,16,18)/t7-,9-,10-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJIYVXTZWZSVLZ-QCNRFFRDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1C(C(OC1N2C=CC(=O)NC2=O)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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